molecular formula C20H22N4 B8743835 2-(4-Benzylpiperazin-1-yl)-3-methylquinoxaline

2-(4-Benzylpiperazin-1-yl)-3-methylquinoxaline

Cat. No. B8743835
M. Wt: 318.4 g/mol
InChI Key: HTTCUFUMMNSBFZ-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a solution of 2-methyl-3-[4-(phenylmethyl)piperazin-1-yl]quinoxaline (Preparation 19, 1.68 g, 5.28 mmol) in methanol (106 ml) was added ammonium formate (1.66 g, 26.4 mmol) followed by palladium (10% w/w on carbon, 0.25 g) under a nitrogen atmosphere. After 12.5 h, more ammonium formate (0.83 g, 13.2 mmol) and palladium (0.12 g) were added. The reaction mixture was filtered through Celite® and evaporated to a yellow oil. The crude product was purified by flash chromatography using silica gel eluting with methanol:dichloromethane (5:95 and then 10:90). The title compound was obtained as a pale yellow oil which crystallised upon standing (0.46 g, 38%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N:12]2[CH2:17][CH2:16][N:15](CC3C=CC=CC=3)[CH2:14][CH2:13]2)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][C:2]1[C:11]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2N=C1N1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
1.66 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
106 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2N=C1N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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